4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
CAS No.: 53977-29-0
Cat. No.: VC13349474
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53977-29-0 |
|---|---|
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | OHEYCDPOWKNXLX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three key substituents:
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A hydroxyl (-OH) group at position 4
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Methoxy (-OCH) groups at positions 6 and 7
This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The presence of electron-donating methoxy groups and electron-withdrawing carboxylic acid creates a polarized structure, affecting reactivity and solubility.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.22 g/mol | |
| Exact Mass | 249.064 g/mol | |
| LogP (Partition Coefficient) | 1.6558 | |
| Polar Surface Area (PSA) | 88.88 Ų |
The moderate LogP value suggests balanced lipophilicity, enabling penetration through biological membranes while retaining aqueous solubility . The high PSA, driven by hydroxyl and carboxylic acid groups, indicates significant hydrogen-bonding potential, which may influence pharmacokinetic behavior.
Synthesis and Industrial Preparation
Historical Synthetic Routes
Early methods described in Acta Chimica Hungarica (1983) and subsequent patents (e.g., U.S. 20100239576) utilized 3,4-dimethoxyaniline as a starting material. Key steps included:
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Nucleophilic Substitution: Reaction with ethoxymethylene malonate to form intermediate esters .
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Cyclization: Thermal treatment at 250°C to yield 4-hydroxyquinoline-3-carboxylic acid derivatives .
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Decarboxylation and Chlorination: Conversion to 4-chloro-6,7-dimethoxyquinoline using phosphorus trichloride .
These routes suffered from low yields (~40%) due to side reactions during high-temperature cyclization .
Modern Optimization
A 2016 Chinese patent (CN106008336A) introduced a streamlined protocol:
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Nitration: 3,4-Dimethoxyacetophenone is nitrated to 2-nitro-4,5-dimethoxyacetophenone .
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Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate .
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Cyclization and Functionalization: Acid-catalyzed cyclization followed by hydrolysis and decarboxylation yields the target compound .
This method improved yields to 65–70% and reduced reaction times by 30% compared to traditional approaches .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 12.5 µg/mL) and fungi (Candida albicans: MIC = 25 µg/mL). The carboxylic acid group enhances membrane disruption by interacting with bacterial phospholipids, while methoxy groups facilitate penetration through hydrophobic cell walls.
| Exposure Route | Risk Level | Preventive Measures |
|---|---|---|
| Inhalation | High | Use fume hoods; NIOSH-approved respirators |
| Dermal Contact | Moderate | Nitrile gloves; lab coats |
| Ingestion | Severe | Avoid eating/drinking in lab areas |
Data from Material Safety Data Sheets (MSDS) classify the compound as Category 3 acute toxicity (LD > 500 mg/kg, oral, rat).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR antagonists) due to its ability to chelate ATP-binding pockets. Modifications at the 3-carboxylic acid position yield derivatives with enhanced bioavailability .
Comparison with Analogues
Esterification reduces polarity, improving blood-brain barrier penetration but decreasing aqueous solubility .
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